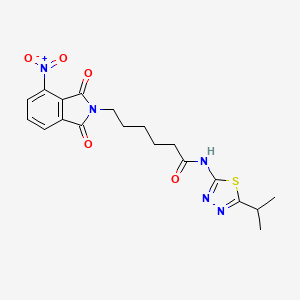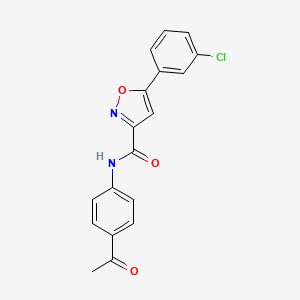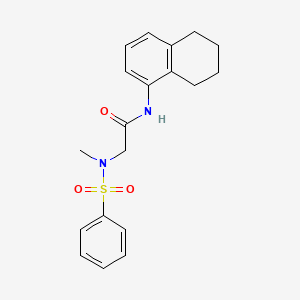![molecular formula C17H17Cl3N2O3 B4558189 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4558189.png)
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Descripción general
Descripción
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-dichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxygen content.
Substitution: Substituted products with new functional groups replacing the chloro groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the presence of chloro and dimethoxy groups may enhance its binding affinity and specificity for certain biological targets.
Comparación Con Compuestos Similares
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea can be compared with other similar compounds, such as:
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]amide: Similar structure but with an amide linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Propiedades
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl3N2O3/c1-9(11-5-4-10(18)6-12(11)19)21-17(23)22-14-7-13(20)15(24-2)8-16(14)25-3/h4-9H,1-3H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKFWNRGFOKMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(1-ACETYLPYRROLIDIN-2-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-BUTYL-N-METHYLACETAMIDE](/img/structure/B4558121.png)

![ETHYL 6-ETHYL-2-[(2-{[4-(2-THIENYL)-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4558147.png)
![N-[2-[4-(dimethylamino)phenyl]-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4558148.png)
![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4558151.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole](/img/structure/B4558158.png)


![3-bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4558182.png)
![2-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4558184.png)




